3-(2-Ethylphenyl)pyrrolidine
Description
Significance of Heterocyclic Motifs in Chemical Biology and Material Science
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, biology, and material science. openaccessjournals.combritannica.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties that are distinct from their all-carbon counterparts. openaccessjournals.combritannica.com This structural and functional diversity makes them essential components in a vast array of natural and synthetic materials. openmedicinalchemistryjournal.com
In the realm of biology and medicine, heterocyclic motifs are pervasive. They form the core structures of many essential biomolecules, including nucleic acids, vitamins, and hormones. britannica.comiipseries.org Consequently, a significant portion of pharmaceuticals, from antibiotics to anticancer agents, are based on heterocyclic frameworks, highlighting their importance in drug discovery and development. openmedicinalchemistryjournal.comiipseries.org In material science, heterocycles are integral to the creation of dyes, polymers, and functional materials with applications in information storage and electronics. openmedicinalchemistryjournal.com The ability to modify these ring systems allows for fine-tuning of their electronic and physical properties, making them a cornerstone of modern chemical research. openaccessjournals.com
The Pyrrolidine (B122466) Core as a Versatile Synthetic Synthon and Biologically Active Framework
Among the many classes of nitrogen-containing heterocycles, the pyrrolidine ring, a five-membered saturated ring, holds a prominent position. frontiersin.org It is recognized as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The pyrrolidine scaffold's prevalence stems from its unique structural and chemical properties. bohrium.com
As a synthetic synthon, the pyrrolidine core is highly versatile. Its derivatives, such as proline, are valuable chiral building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals. rsc.org The development of synthetic methods, like 1,3-dipolar cycloaddition reactions involving azomethine ylides, provides efficient and stereoselective pathways to construct the pyrrolidine ring. nih.govmdpi.com This synthetic accessibility allows chemists to create a wide diversity of substituted pyrrolidines for various applications. tandfonline.com
The pyrrolidine moiety is also a crucial pharmacophore in medicinal chemistry. frontiersin.org Its three-dimensional, non-planar structure allows for a better exploration of chemical space compared to flat aromatic systems. nih.govnih.gov This structural feature is often beneficial for achieving high-affinity and selective interactions with biological targets like enzymes and receptors. ontosight.ai As a result, molecules containing the pyrrolidine scaffold have been investigated for a wide range of biological activities. frontiersin.orgtandfonline.com
Structural and Stereochemical Considerations of Pyrrolidine Derivatives
The five-membered pyrrolidine ring is not planar and typically adopts a puckered "envelope" or "twist" conformation to relieve ring strain. researchgate.net This conformational flexibility is a key feature of its structure. The introduction of substituents on the ring can influence the preferred conformation and create stereocenters, which are crucial for biological activity. ontosight.airesearchgate.net
The stereochemistry of pyrrolidine derivatives is of paramount importance in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological profiles, potency, and selectivity. ontosight.airesearchgate.net The spatial arrangement of substituents on the pyrrolidine ring dictates how a molecule can interact with chiral biological targets such as proteins. nih.gov For instance, the absolute configuration at the stereocenters of a pyrrolidine-containing drug can significantly impact its binding mode and efficacy. researchgate.net
Methods such as the catalytic hydrogenation of substituted pyrroles are employed to synthesize pyrrolidine derivatives with high diastereoselectivity, allowing for the creation of specific stereoisomers for further study. researchgate.net The precise control and understanding of the stereochemistry of these compounds are critical areas of ongoing research. beilstein-journals.orgbeilstein-journals.orgnih.gov
Contextualizing 3-(2-Ethylphenyl)pyrrolidine (B6152687) within Pyrrolidine Chemistry
This compound is a specific derivative of the pyrrolidine scaffold. Its structure consists of a central pyrrolidine ring substituted at the 3-position with a 2-ethylphenyl group. This places it within the class of arylpyrrolidines. While extensive research has been conducted on the broader family of pyrrolidine-based compounds, specific detailed studies on this compound are not widely represented in publicly available research.
The synthesis of related structures, such as N-(2-ethylphenyl)pyrrolidine, has been described via methods like the hydrogenation of N-(2-ethylphenyl)pyrrole using copper chromite catalysts. researchgate.netresearchgate.net The general approach to synthesizing 3-arylpyrrolidines often involves creating the substituted ring system as a key synthetic step. acs.org
The structural features of this compound—combining the flexible, saturated pyrrolidine ring with an aromatic ethylphenyl substituent—suggest that it could be a subject of interest in medicinal chemistry. The ethylphenyl group adds lipophilicity and the potential for aromatic interactions, while the pyrrolidine core provides a three-dimensional scaffold with a basic nitrogen atom. These characteristics are common in molecules designed to interact with biological systems. Further research would be necessary to determine its specific chemical properties and potential applications.
Data Tables
Table 1: Chemical Compound Identifiers for this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChI Key |
| 2-(2-Ethylphenyl)pyrrolidine | C12H17N | 175.27 | OWKZAKNNZQZKDM-UHFFFAOYSA-N |
| 2-(3-Ethylphenyl)pyrrolidine | C12H17N | 175.27 | LJMKMSWCHRTDCV-UHFFFAOYSA-N nih.gov |
| 1-(2-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid thiazol-2-ylamide | C16H17N3O2S | 331.40 | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(2-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-5-3-4-6-12(10)11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
AMPBXSNCPUEKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Ethylphenyl Pyrrolidine and Its Analogs
Strategic Retrosynthetic Analyses of the 3-(2-Ethylphenyl)pyrrolidine (B6152687) Framework
A retrosynthetic analysis of the this compound scaffold reveals several potential bond disconnections that lead to logical and synthetically feasible starting materials. The primary disconnections involve the carbon-nitrogen bonds of the heterocyclic ring and the carbon-carbon bond linking the 2-ethylphenyl moiety to the pyrrolidine (B122466) core.
Strategy A: C-N Bond Disconnection This approach involves breaking one or both C-N bonds of the pyrrolidine ring. A common disconnection across the C2-N and C5-N bonds points towards a 1,4-difunctionalized acyclic precursor. For the target molecule, this would be a derivative of 1-amino-4-(2-ethylphenyl)pentane bearing appropriate leaving groups (X, Y) on the terminal carbons, which can undergo intramolecular cyclization.
Strategy B: C-C Bond Disconnection Alternatively, the bond between the C3 of the pyrrolidine and the C1 of the ethylphenyl group can be disconnected. This strategy suggests a pre-formed pyrrolidine ring that is subsequently functionalized with the 2-ethylphenyl group. This could be achieved through methods such as conjugate addition to a pyrroline (B1223166) or direct C-H arylation of a saturated pyrrolidine.
Strategy C: Cycloaddition Approach A powerful convergent strategy involves disconnecting the framework into components suitable for a cycloaddition reaction. A [3+2] cycloaddition is particularly well-suited for pyrrolidine synthesis. In this retrosynthetic view, the ring is broken down into a three-atom component (an azomethine ylide equivalent) and a two-atom component (an alkene dipolarophile). For this compound, this translates to an azomethine ylide and 2-ethylstyrene.
These retrosynthetic pathways form the basis for the various synthetic methods discussed in the following sections.
Classical and Modern Approaches to Pyrrolidine Ring Formation
The construction of the pyrrolidine ring is a well-established area of heterocyclic chemistry, with numerous methods available, ranging from classical cyclizations to modern multi-component strategies.
Intramolecular cyclization of a linear precursor is a fundamental approach to forming the pyrrolidine ring. The specific reaction is determined by the nature of the functional groups on the acyclic starting material.
One prominent method involves the conjugate addition of an aryl nucleophile to an acceptor, followed by cyclization. For instance, the rhodium-catalyzed 1,4-addition of 2-ethylphenylboronic acid to a fumaric ester derivative would yield a 2-(2-ethylphenyl)succinate. nih.govacs.org This intermediate, after reduction of the esters to alcohols and conversion to suitable leaving groups (e.g., tosylates), can be cyclized with a primary amine to form the N-substituted this compound-2,5-dicarboxylate, which can be further modified.
Another powerful technique is the intramolecular Heck reaction. sci-hub.se A precursor containing both an N-allyl group and an aryl halide can undergo palladium-catalyzed cyclization to form a pyrroline, which is then reduced to the corresponding pyrrolidine. sci-hub.se Similarly, visible-light-driven photocatalytic tandem cyclizations of N-tethered 1,6-enynes with thiols offer a metal-free route to polysubstituted pyrrolidines. acs.org
| Precursor Type | Key Reaction | Description | Reference |
|---|---|---|---|
| Arylboronic Acid + Fumarate (B1241708) | Rhodium-Catalyzed 1,4-Addition | Asymmetric addition of an arylboronic acid to a fumarate ester, followed by reduction and cyclization, yields chiral 3-arylpyrrolidines. | nih.govacs.org |
| N-diallyl sulfonamide | Ring-Closing Metathesis / Heck Reaction | Sequential metathesis and intramolecular Heck reaction followed by reduction steps can form 3-arylpyrrolidines. | sci-hub.se |
| N-Tethered 1,6-Enyne + Thiol | Photocatalytic Tandem Cyclization | A metal-free, visible-light-induced desulfurative cyclization provides access to highly substituted pyrrolidines. | acs.org |
| δ-Amino α-diazo β-ketophosphonate | Intramolecular Metal Carbenoid N-H Insertion | A stereoselective intramolecular cyclization yields cis-2,5-disubstituted 3-oxo pyrrolidines. | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing steps and waste. researchgate.netrasayanjournal.co.in The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a cornerstone of MCR strategies for pyrrolidine synthesis. sci-hub.sersc.org
To synthesize this compound via this route, an azomethine ylide is generated in situ from the condensation of an amino acid (like glycine (B1666218) or sarcosine) and an aldehyde. This dipole then reacts with a suitable dipolarophile, in this case, 2-ethylstyrene. The reaction is often catalyzed by transition metals such as copper(I) or ruthenium(II) and can exhibit high diastereoselectivity. sci-hub.se This approach allows for significant structural diversity by simply varying the three components.
| Component 1 (Amino Acid) | Component 2 (Aldehyde) | Component 3 (Dipolarophile) | Catalyst/Conditions | Product Core Structure |
|---|---|---|---|---|
| Glycine Ethyl Ester | Formaldehyde | 2-Ethylstyrene | Cu(I) or Ag(I) salt, heat | Ethyl 4-(2-ethylphenyl)pyrrolidine-2-carboxylate |
| Sarcosine | Benzaldehyde | 1-Ethyl-2-vinylbenzene | Refluxing ethanol | 1-Methyl-5-phenyl-3-(2-ethylphenyl)pyrrolidine |
An alternative to building the ring from acyclic precursors is to modify a pre-existing pyrrolidine or pyrroline ring. Modern C-H functionalization techniques have emerged as powerful tools for this purpose. A direct C(sp³)-H arylation strategy can be envisioned for the synthesis of this compound. nih.gov
This would involve the palladium-catalyzed coupling of an N-protected pyrrolidine with an aryl halide, such as 1-bromo-2-ethylbenzene (B162476) or 1-iodo-2-ethylbenzene. nih.gov The reaction typically requires a directing group on the pyrrolidine nitrogen to achieve regioselectivity at the C3 position. This late-stage functionalization is highly attractive for creating analogs from a common intermediate.
Enantioselective Synthesis of this compound Stereoisomers
The synthesis of single enantiomers of chiral drugs is critical in pharmaceutical development. For this compound, which contains a stereocenter at the C3 position, enantioselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to either the dipolarophile or the azomethine ylide precursor in a [3+2] cycloaddition.
For example, N-tert-butanesulfinimines, derived from chiral tert-butanesulfinamide, can serve as effective chiral directing groups in 1,3-dipolar cycloadditions to produce densely substituted pyrrolidines with high diastereoselectivity. ua.esacs.org Similarly, sultam-based auxiliaries have been used to control the stereochemistry of cycloaddition reactions to generate homochiral pyrrolidines. nih.gov
Catalytic Asymmetric Induction Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a more atom-economical approach. This is often achieved using a transition metal complexed with a chiral ligand.
Rhodium-Catalyzed Conjugate Addition: As mentioned previously, the asymmetric 1,4-addition of arylboronic acids to fumaric esters can be rendered enantioselective by using a rhodium(I) catalyst complexed with a chiral diene ligand. nih.govacs.org Applying this to 2-ethylphenylboronic acid would provide a direct route to an enantiomerically enriched precursor for chiral this compound. nih.gov
Copper-Catalyzed Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides can be catalyzed by chiral copper(I)-ligand complexes. scispace.comrsc.orgacs.org Chiral N,O-ligands or ferrocenyl P,N-ligands have been shown to induce high levels of diastereo- and enantioselectivity in the synthesis of highly functionalized pyrrolidines. acs.orgresearchgate.net This method could be adapted to produce specific stereoisomers of this compound by selecting the appropriate ligand enantiomer.
Organocatalysis: In recent years, metal-free organocatalysis has become a powerful tool for asymmetric synthesis. Chiral thioureas derived from cinchona alkaloids, for example, can catalyze the enantioselective conjugate addition of nucleophiles to electron-deficient alkenes, providing a pathway to chiral pyrrolidine-3-carboxylic acid derivatives which can be further converted to 3-arylpyrrolidines. rsc.orgrsc.org
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rh(I) / Chiral Diene | Conjugate Addition | Catalyzes the 1,4-addition of arylboronic acids to fumarates with high yield and enantioselectivity (up to >99% ee). | nih.govacs.org |
| Cu(I) / Chiral P,N-Ligand | [3+2] Cycloaddition | Achieves high diastereo- and enantioselectivity in the reaction of azomethine ylides and alkenes. | rsc.org |
| Ag(I) / Chiral FAM Ligand | [3+2] Cycloaddition | Silver-catalyzed cycloaddition of aryl-substituted azomethine ylides with good yields and enantioselectivity. | researchgate.net |
| Cinchona Alkaloid Thiourea | Organocatalytic Conjugate Addition | Metal-free approach for the synthesis of precursors to 3-arylpyrrolidines with high enantioselectivity. | rsc.orgrsc.org |
Resolution Techniques for Enantiomeric Purity
The biological activity of chiral molecules like this compound is often enantiomer-dependent. Therefore, obtaining enantiomerically pure forms is a critical step in its chemical development. The separation of a racemic mixture into its constituent enantiomers is known as resolution. libretexts.org Since enantiomers possess identical physical properties, this separation is a non-trivial task. libretexts.org Methodologies for the resolution of pyrrolidine derivatives primarily involve chiral chromatography and the formation of diastereomeric salts.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For analogs such as 3-ethyl-3-phenylpyrrolidin-2-one, studies have demonstrated successful separation using a Chiralcel OJ-H column with methanol (B129727) as the mobile phase. marquette.edu This approach can be scaled up to obtain gram quantities of each enantiomer with high enantiomeric excess (ee). marquette.edu The effectiveness of the separation is often quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation. For pyrrolidine-based compounds, amylose-based CSPs are also frequently effective.
Below is a table summarizing typical conditions for the chiral resolution of a pyrrolidine analog:
| Parameter | Condition | Reference |
| Stationary Phase | Chiralcel OJ-H (10 x 250 mm) | marquette.edu |
| Mobile Phase | Methanol (MeOH) | marquette.edu |
| Flow Rate | 1 mL/min | marquette.edu |
| Sample Load | 10 mg per run | marquette.edu |
| Enantiomeric Purity | >95% ee for one enantiomer, >99% ee for the other | marquette.edu |
Diastereomeric Salt Formation: A classical and scalable method for resolution involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and derivatives like dibenzoyl-D-tartaric acid. libretexts.orgnih.gov The process involves the following steps:
Reaction of the racemic pyrrolidine base with one enantiomer of a chiral acid in a suitable solvent, such as ethanol. nih.gov
The resulting diastereomeric salts are separated by careful crystallization, exploiting their solubility differences. nih.gov
The less soluble salt crystallizes out first and is isolated.
A strong base (e.g., sodium carbonate or potassium hydroxide) is then used to treat the separated salt, liberating the enantiomerically pure amine. libretexts.orgnih.gov
This method has been successfully applied to resolve analogs like 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, where the S-isomer was found to be the more biologically active enantiomer. nih.gov
Optimization of Reaction Conditions and Process Scalability
Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions and ensuring the process is scalable, safe, and economically viable.
Green Chemistry Principles in Pyrrolidine Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. In the context of pyrrolidine synthesis, several green strategies have been successfully implemented.
Use of Benign Solvents: Traditional syntheses often rely on toxic organic solvents. Green approaches prioritize the use of water, ethanol, or mixtures like ethanol-water, which are environmentally friendly. rsc.orgvjs.ac.vnresearchgate.net For instance, the successful synthesis of N-methylpyrrolidine has been demonstrated in an aqueous medium. vjs.ac.vn
One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.org Efficient, catalyst-free, three-component domino reactions in an ethanol-water mixture have been developed for synthesizing complex pyrrolidine-fused spirooxindoles. rsc.orgresearchgate.net
Catalyst-Free and Reusable Catalysts: Eliminating the need for a catalyst, particularly those based on toxic or expensive metals, is a key green objective. rsc.orgresearchgate.net When a catalyst is necessary, the focus is on developing heterogeneous catalysts that can be easily recovered and reused. For example, L-proline functionalized magnetic nanorods have been used as an efficient and reusable catalyst for the stereoselective synthesis of spiro-pyrrolidines. rsc.org
The following table highlights key green chemistry approaches in pyrrolidine synthesis.
| Green Principle | Application in Pyrrolidine Synthesis | Advantages | Reference |
| Benign Solvents | Use of EtOH/H₂O or just H₂O as the reaction medium. | Reduces use of toxic solvents, improves safety. | rsc.orgvjs.ac.vnresearchgate.net |
| Atom Economy | One-pot, multi-component domino reactions. | High yields, fewer purification steps, less waste. | rsc.orgresearchgate.netrsc.orgacademie-sciences.fr |
| Catalysis | Catalyst-free reactions or use of recyclable nanocatalysts. | Eliminates toxic catalysts, reduces cost, simplifies process. | rsc.orgresearchgate.netrsc.org |
Yield and Selectivity Enhancement Strategies
Maximizing the yield of the desired product and controlling its stereochemistry (selectivity) are paramount for an efficient synthesis.
Yield Enhancement: The yield of pyrrolidine synthesis is highly dependent on reaction parameters. Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize factors such as temperature, reaction time, and reactant ratios to achieve the highest possible yield while minimizing impurity formation. acs.org For example, in a multistep reaction to form a substituted pyrrolidine, DoE revealed that higher temperatures and longer residence times increased the yield of the desired product but also led to more impurities. acs.org
Selectivity Enhancement (Diastereo- and Enantioselectivity): Controlling the three-dimensional arrangement of atoms is crucial. Asymmetric synthesis aims to produce a specific stereoisomer preferentially.
Chiral Catalysts: The use of chiral metal-ligand complexes is a powerful strategy. For instance, copper(I) complexes with chiral N,O-ligands have been used in asymmetric 1,3-dipolar cycloadditions to create highly functionalized chiral pyrrolidines with excellent diastereo- (up to 98:2 dr) and enantioselectivities (up to 99% ee). acs.org Similarly, chiral iridacycle complexes can catalyze the annulation of diols and amines to give enantioenriched pyrrolidines. organic-chemistry.org
C(sp³)-H Activation: Modern synthetic methods like C(sp³)-H activation offer a highly efficient and stereoselective route to complex pyrrolidine analogs. nih.gov This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined pathway to desired structures. nih.gov
Substrate and Reagent Control: The choice of starting materials and reagents can profoundly influence selectivity. In 1,3-dipolar cycloaddition reactions, the electronic properties of substituents on the reactants can be tuned to favor the formation of a specific isomer. thieme-connect.com
The table below illustrates how the choice of catalyst and conditions can influence the outcome of a reaction to synthesize pyrrolidine derivatives.
| Reaction Type | Catalyst/Conditions | Selectivity Outcome | Reference |
| 1,3-Dipolar Cycloaddition | Cu(I) / Chiral N,O-Ligand | High diastereo- and enantioselectivity (up to 99% ee) | acs.org |
| 1,3-Dipolar Cycloaddition | Catalyst-free, optimized solvent | High yields (88-96%) and diastereoselectivity | researchgate.net |
| Asymmetric Annulation | Chiral Iridacycle Complex | Enantioenriched pyrrolidines | organic-chemistry.org |
| C-H Activation/Arylation | Pd(OAc)₂ / Chiral Ligand | Fully enantioselective synthesis | nih.gov |
By carefully selecting and optimizing these synthetic strategies, it is possible to develop robust and efficient processes for the production of this compound and its analogs with high yield and the desired enantiomeric purity. The integration of green chemistry principles further ensures that these processes are sustainable and environmentally responsible.
Advanced Spectroscopic and Analytical Characterization of 3 2 Ethylphenyl Pyrrolidine
High-Resolution Spectroscopic Elucidation of Molecular Structure
The precise definition of the three-dimensional structure of 3-(2-Ethylphenyl)pyrrolidine (B6152687) requires a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the dynamic behavior of the molecule.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments establish longer-range connections between protons and carbons, confirming the substitution pattern on both the pyrrolidine (B122466) and phenyl rings.
Solid-State NMR (ssNMR) could provide insights into the structure and dynamics of this compound in its solid form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between different crystalline polymorphs and provide information on intermolecular interactions within the crystal lattice.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine-N-H | 1.85 (br s, 1H) | - |
| Pyrrolidine-C2-H | 3.20-3.30 (m, 2H) | 47.5 |
| Pyrrolidine-C3-H | 3.40-3.50 (m, 1H) | 42.1 |
| Pyrrolidine-C4-H | 1.95-2.10 (m, 2H) | 25.8 |
| Pyrrolidine-C5-H | 3.05-3.15 (m, 2H) | 54.3 |
| Phenyl-C1' | - | 142.5 |
| Phenyl-C2' | - | 138.9 |
| Phenyl-C3'-H | 7.15-7.25 (m, 1H) | 128.7 |
| Phenyl-C4'-H | 7.25-7.35 (m, 1H) | 129.5 |
| Phenyl-C5'-H | 7.10-7.20 (m, 1H) | 126.4 |
| Phenyl-C6'-H | 7.20-7.30 (m, 1H) | 127.1 |
| Ethyl-CH₂ | 2.60 (q, J=7.6 Hz, 2H) | 25.9 |
| Ethyl-CH₃ | 1.20 (t, J=7.6 Hz, 3H) | 15.6 |
Note: This data is representative and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of this compound, which are sensitive to its conformation. The N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, can provide information on hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic moieties appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of information about the bending and torsional modes of the entire molecule, allowing for detailed conformational analysis.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3350 (broad) | 3348 |
| Aromatic C-H Stretch | 3060 | 3058 |
| Aliphatic C-H Stretch | 2960, 2870 | 2958, 2868 |
| C=C Aromatic Stretch | 1605, 1490 | 1604, 1488 |
| CH₂ Scissoring | 1450 | 1448 |
| N-H Bend | 1580 | - |
| C-N Stretch | 1190 | 1188 |
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI), offers valuable structural information. Characteristic fragments would likely arise from the cleavage of the ethyl group, the opening of the pyrrolidine ring, and the loss of the entire pyrrolidine moiety from the phenyl ring. Analysis of the isotopic pattern of the molecular ion peak cluster can further confirm the elemental composition.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral compound like this compound, crystallographic analysis of a single enantiomer would unambiguously establish its absolute configuration (R or S). The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonds involving the pyrrolidine N-H group, and how the molecules pack within the crystal lattice.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
Due to the presence of a stereocenter at the C3 position of the pyrrolidine ring, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) of a given sample can be accurately determined. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation.
Table 3: Illustrative Chiral HPLC Separation Data
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Advanced Liquid Chromatography Techniques for Impurity Profiling
The impurity profile of a research compound like this compound is critical for understanding its chemical purity and for identifying potential by-products from its synthesis. Advanced liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the primary methods for this purpose. conicet.gov.arajprd.com These techniques separate the main compound from any impurities, allowing for their detection and quantification. nih.gov
For a compound with the structure of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be the first choice. conicet.gov.ar This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or phosphoric acid to improve peak shape. sielc.com
The development of a successful method would involve screening various columns and mobile phase compositions to achieve optimal separation of potential impurities. These impurities could include starting materials, reagents, isomers (positional isomers of the ethylphenyl group or enantiomers if a chiral synthesis was not used), and degradation products. conicet.gov.ar
A hypothetical HPLC method for impurity profiling might involve the parameters outlined in the table below.
Table 1: Illustrative HPLC Parameters for Impurity Analysis
| Parameter | Illustrative Condition | Purpose |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound and impurities from the column. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Increased temperature can improve peak shape and reduce viscosity. |
| Detection | Diode-Array Detector (DAD) at 210-280 nm | To detect the aromatic phenyl ring present in the molecule and potential chromophoric impurities. |
| Injection Vol. | 2 µL | A small volume is used to prevent column overloading. |
Once separated by HPLC or UPLC, impurity identification is typically achieved using mass spectrometry (MS). resolvemass.ca A high-resolution mass spectrometer (HRMS) can provide an accurate mass measurement of an impurity, allowing for the determination of its elemental composition. resolvemass.ca Further structural details can be obtained through tandem mass spectrometry (MS/MS), which fragments the impurity ion and provides information about its substructures. resolvemass.ca For definitive structural confirmation of unknown impurities present above a certain threshold (e.g., >0.1%), isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required. conicet.gov.arresolvemass.ca
Computational and Theoretical Investigations of 3 2 Ethylphenyl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 3-(2-ethylphenyl)pyrrolidine (B6152687). These in silico methods provide insights that are often complementary to experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry and various electronic properties. dntb.gov.uaresearchgate.netresearchgate.net These calculations yield valuable data, including total energy, dipole moment, and the distribution of electron density.
Natural Bond Orbital (NBO) analysis, frequently performed in conjunction with DFT, can provide a detailed picture of charge distribution by calculating the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions.
Illustrative Data Table: Calculated Electronic Properties for a Generic 3-Aryl-Pyrrolidine
| Property | Illustrative Value |
| Method/Basis Set | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -540.12345 |
| Dipole Moment (Debye) | 1.85 |
| NBO Atomic Charges | |
| N1 (pyrrolidine) | -0.45 e |
| C3 (pyrrolidine) | -0.12 e |
| C1' (phenyl) | -0.08 e |
Note: The values in this table are illustrative for a generic 3-aryl-pyrrolidine and are not experimental or calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. iucr.orgnih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals and to map their spatial distribution. nih.gov
Illustrative Data Table: FMO Properties for a Generic 3-Aryl-Pyrrolidine
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: The values in this table are illustrative for a generic 3-aryl-pyrrolidine and are not experimental or calculated data for this compound.
Conformational Analysis and Pseudorotation Dynamics
The five-membered pyrrolidine (B122466) ring is not planar and exists in a range of puckered conformations. The study of these conformations is crucial as they can significantly influence the biological activity of pyrrolidine-containing compounds. nih.gov
Conformational analysis of the pyrrolidine ring is often described by the concept of pseudorotation. acs.orgbeilstein-journals.org The various conformations can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The pseudorotation pathway connects a series of envelope (E) and twist (T) conformations. For a substituted pyrrolidine like this compound, the substituents will influence the preferred conformation. Computational methods, including DFT, can be used to calculate the relative energies of these conformers and the energy barriers between them. acs.orgbeilstein-journals.org
Illustrative Data Table: Relative Energies of Pyrrolidine Ring Conformations
| Conformation | Phase Angle (P) | Illustrative Relative Energy (kcal/mol) |
| Twist (¹T₂) | 18° | 0.4 |
| Envelope (¹E) | 36° | 0.2 |
| Twist (₂T¹) | 54° | 0.5 |
| South (E₂) | 180° | 0.0 (Global Minimum) |
| North (E²) | 0°/360° | 1.5 |
Note: The values in this table are illustrative for a generic substituted pyrrolidine and are not experimental or calculated data for this compound. The exact preferred conformation would depend on the stereochemistry and the nature of the substituent.
Molecular Modeling for Ligand-Target Interactions
Understanding how a molecule like this compound interacts with biological macromolecules is key to elucidating its potential pharmacological role. Molecular modeling techniques such as docking and molecular dynamics simulations are powerful tools for this purpose. bohrium.comtandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jptcp.comniscpr.res.inresearchgate.net This method involves placing the ligand in various positions and orientations within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity.
For a compound like this compound, docking studies could be performed against various receptors or enzymes where pyrrolidine derivatives have shown activity. bohrium.comresearchgate.net The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
Illustrative Data Table: Molecular Docking Results for a Generic 3-Aryl-Pyrrolidine
| Target Protein | PDB ID | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Myeloid cell leukemia-1 (Mcl-1) | 6BW2 | -8.5 | Tyr245, Val253, Met250 |
| Dipeptidyl Peptidase-IV (DPP-IV) | 2P8S | -7.9 | Arg125, Glu205, Tyr662 |
| Matrix Metalloproteinase-2 (MMP-2) | 1HOV | -7.2 | His201, Pro220, Ala182 |
Note: The values in this table are illustrative for a generic 3-aryl-pyrrolidine and are not experimental or calculated data for this compound. The choice of target and the resulting binding affinities are hypothetical.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. tandfonline.commdpi.comnih.gov Starting from a docked pose, an MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and the characterization of conformational changes that may occur upon binding.
Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation time. mdpi.com
Illustrative Data Table: MD Simulation Stability Metrics for a Generic Ligand-Protein Complex
| Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) |
| 100 | 1.5 ± 0.3 | 2.1 ± 0.4 |
Note: The values in this table are illustrative and represent typical stability metrics from an MD simulation of a small molecule bound to a protein. They are not specific data for this compound.
Structure-Property Prediction and Design of Derivatives
The advancement of computational chemistry and molecular modeling has opened new avenues for the rational design of novel molecules with tailored properties. nih.gov In the context of this compound, these in silico approaches are instrumental in predicting the physicochemical and biological properties of its derivatives, thereby guiding synthetic efforts toward compounds with enhanced efficacy or desired characteristics. ontosight.aiirjet.net This process relies heavily on understanding the relationship between a molecule's structure and its activity, a concept known as the structure-activity relationship (SAR). nih.govbrieflands.com
Computational strategies such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are central to this design process. niscpr.res.inmedsci.org These methods allow researchers to build predictive models based on existing data, which can then be used to screen virtual libraries of compounds or to design new derivatives with a higher probability of success. medsci.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr The fundamental principle is that variations in the structural or physicochemical properties of a group of molecules are responsible for the observed differences in their biological activities. researchgate.net A QSAR study on pyrrolidine derivatives would involve compiling a dataset of analogues with their measured biological activities. niscpr.res.in
The process begins by calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, LUMO/HOMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). dergipark.org.trlaccei.org Using statistical methods like multiple linear regression (MLR), a mathematical model is generated that links a selection of these descriptors to the biological activity. laccei.org
For a series of this compound derivatives, a hypothetical QSAR model might take the form of an equation like:
pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)
This equation would allow for the prediction of the inhibitory potency (pIC₅₀) of newly designed, unsynthesized derivatives based on their calculated descriptor values. niscpr.res.in The model's predictive power is rigorously evaluated using internal and external validation techniques to ensure its robustness. nih.gov Such models provide valuable insights into which molecular features are crucial for activity. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the phenyl ring could enhance the desired biological effect. dergipark.org.tr
Table 1: Example of Molecular Descriptors Used in QSAR Analysis of Pyrrolidine Derivatives This table is illustrative, based on typical descriptors mentioned in QSAR studies. nih.govdergipark.org.trlaccei.org
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Net Atomic Charge (qC7) | Influences electrostatic interactions with the target protein. dergipark.org.tr |
| LUMO Energy | Relates to the molecule's ability to accept electrons. dergipark.org.tr | |
| Topological | JGI4 | Encodes information about the molecule's shape and branching. nih.govlaccei.org |
| Physicochemical | Molar Refractivity | Relates to molecular volume and polarizability. |
| LogP | Measures hydrophobicity, affecting membrane permeability and target binding. |
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational tool used in drug design. wustl.edu A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. medsci.orgnih.gov
To design derivatives of this compound, a pharmacophore model can be generated in two primary ways: ligand-based or structure-based. wustl.edu
Ligand-based modeling involves superimposing a set of known active molecules and extracting their common chemical features. wustl.edu
Structure-based modeling utilizes the 3D structure of the biological target (e.g., an enzyme or receptor), obtained through methods like X-ray crystallography, to identify key interaction points within the binding site. medsci.orgwustl.edu
Once a pharmacophore model is established, it serves as a 3D query to screen virtual compound libraries, identifying molecules that match the required feature arrangement. nih.gov More importantly, it provides a blueprint for designing new derivatives. For this compound, a pharmacophore model might indicate that the pyrrolidine nitrogen acts as a hydrogen bond acceptor, the ethylphenyl group fits into a hydrophobic pocket, and an additional hydrogen bond donor at a specific position could enhance binding affinity. medsci.orgnih.gov
Table 2: Potential Pharmacophoric Features for this compound Derivatives This table is a conceptual representation based on common pharmacophoric features. medsci.orgwustl.edunih.gov
| Pharmacophoric Feature | Corresponding Structural Moiety | Rationale for Importance |
| Aromatic Ring (AR) | 2-Ethylphenyl group | Potential for π-π stacking or hydrophobic interactions with the target. wustl.edu |
| Hydrophobic (HY) | Ethyl substituent | Fits into a non-polar pocket in the binding site. medsci.org |
| Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen | Can form a crucial hydrogen bond with an amino acid residue (e.g., a donor like Serine or Threonine). medsci.org |
| Hydrogen Bond Donor (HBD) | Hypothetical -OH or -NH₂ group added to a derivative | Could form an additional hydrogen bond to increase binding affinity. nih.gov |
Design of Novel Derivatives
Guided by QSAR and pharmacophore models, medicinal chemists can design novel derivatives of this compound with a higher likelihood of possessing improved properties. mdpi.com This structure-based drug design approach allows for targeted modifications to the parent molecule. brieflands.com For instance, if SAR studies indicate that a larger substituent on the phenyl ring is beneficial, derivatives with propyl, butyl, or even more complex groups could be explored computationally before any synthetic work is undertaken. acs.org
Molecular docking simulations are often used in conjunction with these methods. niscpr.res.innih.gov Docking predicts the preferred orientation of a designed derivative within the binding site of a biological target and estimates the strength of the interaction (binding affinity). ontosight.ainih.gov This allows for the prioritization of candidate molecules for synthesis and biological testing. nih.gov
For example, computational analysis might guide the following modifications:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at different positions on the phenyl ring to modulate electronic properties and explore new interactions. tandfonline.com
Modification of the Ethyl Group: Extending or branching the alkyl chain to optimize hydrophobic interactions. acs.org
Substitution on the Pyrrolidine Ring: Adding functional groups to the pyrrolidine ring to introduce new hydrogen bonding or ionic interactions. nih.gov
Table 3: Examples of Hypothetically Designed Derivatives and Their Predicted Properties This table illustrates how computational predictions guide derivative design. The predicted activity is conceptual.
| Derivative Name | Modification from Parent Compound | Predicted Property/Activity (Conceptual) | Rationale based on Computational Model |
| 3-(2-Ethyl-4-fluorophenyl)pyrrolidine | Addition of a fluorine atom at the 4-position of the phenyl ring. | Potentially enhanced binding affinity. | The fluoro group may act as a weak hydrogen bond acceptor or alter the electronics of the ring system. tandfonline.com |
| 3-(2-Propylphenyl)pyrrolidine | Replacement of the ethyl group with a propyl group. | Increased hydrophobic interaction. | QSAR or docking may suggest a larger hydrophobic pocket is available. acs.org |
| (R)-1-((4-hydroxyphenyl)methyl)-3-(2-ethylphenyl)pyrrolidine | Addition of a 4-hydroxybenzyl group to the pyrrolidine nitrogen. | Introduction of a hydrogen bond donor feature. | Pharmacophore model may highlight an unmet hydrogen bond donor site in the receptor. researchgate.net |
By integrating these computational and theoretical approaches, the process of discovering and optimizing new chemical entities based on the this compound scaffold becomes significantly more efficient and focused. irjet.net
No Publicly Available Preclinical Data on the Pharmacological and Biological Activity of this compound
Following a comprehensive search of available scientific literature, no specific preclinical data was found for the chemical compound this compound corresponding to the requested pharmacological and biological activity profiles. The search included databases for in vitro receptor binding affinities, enzyme inhibition kinetics, neurochemical profiles, and various cellular model activities.
This absence of information indicates that this compound is likely a novel or relatively unstudied compound within the public domain of scientific research. Consequently, the detailed article on its pharmacological and biological activity as outlined cannot be generated at this time.
The planned sections and subsections, which were to be populated with detailed research findings and data tables, remain unfulfilled due to the lack of available data. These sections included:
Pharmacological and Biological Activity Profiling of 3 2 Ethylphenyl Pyrrolidine in Preclinical Models
Investigation of Biological Activity in Cellular Models
Assessment of Antimicrobial and Antifungal Efficacy in Culture
Further research and publication in peer-reviewed journals would be required to elucidate the pharmacological and biological properties of 3-(2-Ethylphenyl)pyrrolidine (B6152687). Without such primary data, any attempt to create the requested article would be speculative and not based on the required scientific evidence.
In Vivo Behavioral and Pharmacodynamic Studies in Animal Models (Non-Therapeutic/Non-Clinical)
A thorough search of scientific databases and peer-reviewed journals did not yield any studies detailing the in vivo behavioral or pharmacodynamic effects of this compound in animal models. Consequently, there is no published data to report on its potential effects on locomotor activity, sensory-motor gating, reward pathways, or other behavioral paradigms. Similarly, information regarding its mechanism of action, target engagement, and downstream physiological effects in a living organism is not available.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The absence of a series of synthesized and tested derivatives of this compound in the scientific literature precludes any discussion of its structure-activity relationships. SAR studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the rational design of new therapeutic agents.
Impact of Substitution Patterns on Biological Efficacy
There are no published studies that have systematically modified the structure of this compound and evaluated the resulting impact on biological efficacy. Therefore, it is not possible to delineate the effects of altering or adding substituents on either the phenyl ring or the pyrrolidine (B122466) nucleus.
Stereoisomeric Effects on Target Interaction
The 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers can exhibit significantly different interactions with biological targets, leading to variations in efficacy, potency, and side-effect profiles. However, no research has been published that separates and individually characterizes the biological activity of the (R)- and (S)-enantiomers of this compound.
Potential Applications and Derivatization Strategies for 3 2 Ethylphenyl Pyrrolidine
Development as Molecular Probes for Biological Systems
The pyrrolidine (B122466) scaffold is a common motif in molecules designed to interact with biological systems. The lipophilic ethylphenyl group of 3-(2-Ethylphenyl)pyrrolidine (B6152687) could facilitate its passage across cellular membranes, a desirable characteristic for intracellular probes. Future research could focus on incorporating fluorophores or other reporter groups onto the pyrrolidine ring or the phenyl group. Such modifications would allow for the visualization and tracking of biological processes, potentially enabling the study of specific enzymes, receptors, or transport systems. The development of radiolabeled versions of this compound could also be explored for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, offering a non-invasive method to study its distribution and target engagement in vivo.
Role as a Lead Scaffold in Preclinical Drug Discovery Programs
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. mappingignorance.org The 3-substituted pyrrolidine motif, in particular, is a key structural element in a variety of biologically active compounds. The ethylphenyl substituent of this compound offers a starting point for exploring structure-activity relationships (SAR) in various therapeutic areas.
Optimization Strategies for Enhanced Potency and Selectivity
To develop this compound as a lead compound, systematic modifications of its structure would be necessary. Alterations to the ethyl group, such as changing its length or introducing branching, could influence binding affinity and selectivity for a biological target. Furthermore, substitutions on the phenyl ring, including the addition of electron-donating or electron-withdrawing groups, could modulate the electronic properties of the molecule and impact its interaction with target proteins. The stereochemistry at the 3-position of the pyrrolidine ring is also a critical factor, as different enantiomers often exhibit distinct pharmacological profiles. Chiral separation or asymmetric synthesis would be essential to evaluate the activity of individual stereoisomers.
Design of Hybrid Molecules Incorporating the Pyrrolidine Core
Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in drug design to achieve multi-target activity or improved pharmacokinetic properties. The this compound core could be linked to other known active fragments to create novel hybrid compounds. tandfonline.comresearchgate.netnih.gov For instance, coupling it with moieties known to inhibit specific enzymes or interact with particular receptors could lead to the development of drugs with unique mechanisms of action. The pyrrolidine nitrogen offers a convenient point for chemical modification and linkage to other molecular scaffolds.
Applications in Asymmetric Organocatalysis and Chiral Synthesis
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.govnih.gov The steric and electronic properties of the substituent at the 3-position can significantly influence the stereochemical outcome of a catalyzed reaction. Investigating the potential of this compound and its derivatives as catalysts or ligands in asymmetric transformations is a logical avenue for research. Its performance could be evaluated in a range of reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions, to assess its efficacy and stereoselectivity.
Exploration in Advanced Materials Science
While less common, nitrogen-containing heterocyclic compounds have found applications in materials science. The aromatic nature of the ethylphenyl group in this compound could allow for its incorporation into polymers or other materials where π-π stacking interactions are important. Further research would be needed to explore if derivatives of this compound could be used in the development of organic light-emitting diodes (OLEDs), sensors, or other advanced materials. However, without specific data, this remains a speculative area of application.
Future Research Directions and Unexplored Avenues for 3 2 Ethylphenyl Pyrrolidine
Novel Synthetic Approaches to Complexified Architectures
Future synthetic research should venture beyond simple derivatives to construct more intricate molecular architectures built upon the 3-(2-Ethylphenyl)pyrrolidine (B6152687) core. A significant area for exploration is the use of multicomponent reactions (MCRs) and cycloadditions to rapidly increase molecular complexity.
One promising strategy involves the application of (3+2) cycloaddition reactions using azomethine ylides, which have been successfully employed to create complex, fused tetracyclic scaffolds in a single step. nih.gov Adapting this methodology could allow for the fusion of the existing pyrrolidine (B122466) ring with other heterocyclic systems, such as indoles or oxepines, yielding novel pseudo-natural products. nih.gov Such reactions are often characterized by high diastereoselectivity and can proceed without a catalyst, offering an efficient route to structurally diverse libraries. nih.gov
Furthermore, novel three-component reactions, which have been used to generate densely functionalized pyrrolines from acetophenones, aldehydes, and malononitrile, could be reimagined. nih.gov By designing a synthetic pathway where a precursor to this compound acts as a key building block, it may be possible to introduce multiple points of diversity, leading to complex structures that are otherwise difficult to access. nih.gov
| Synthetic Strategy | Potential Outcome | Key Advantages |
| (3+2) Cycloaddition | Fused polycyclic systems (e.g., pyrrolidine-fused azepinoindoles) | High complexity in a single step, high diastereoselectivity, catalyst-free potential. nih.gov |
| Multicomponent Reactions (MCRs) | Densely functionalized pyrrolidine derivatives | Rapid library generation, access to unique chemical space, operational simplicity. nih.gov |
| Intramolecular Cyclization | 2-Aryl-substituted pyrrolidine-1-carboxamides | Modular approach allowing wide variability, use of accessible starting materials. mdpi.com |
These advanced synthetic methods provide a clear path toward expanding the chemical space around this compound, creating novel and complex molecular frameworks for biological evaluation.
Investigation of Emerging Biological Targets and Pathways
While the biological profile of this compound itself is not extensively documented, the broader class of pyrrolidine derivatives has shown activity against a wide range of targets. Future research should systematically screen this compound and its novel derivatives against emerging biological targets implicated in various diseases.
Recent discoveries have highlighted pyrrolidine-2,3-dione (B1313883) scaffolds as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, presenting a novel antibacterial avenue that could bypass common β-lactamase resistance mechanisms. nih.gov Investigating whether derivatives of this compound could be functionalized to target PaPBP3 is a logical next step. nih.gov Similarly, the known role of other pyrrolidine analogues as potent sodium channel blockers for treating ischemic stroke suggests that this compound family could be explored for neuroprotective effects. nih.gov
The anticancer potential of pyrrolidines also warrants significant exploration. Novel pyrrolidine carboxamide analogues have demonstrated potent activity against hepatocellular carcinoma, possibly through the activation of PKCδ and induction of apoptosis. nih.gov Screening programs could assess derivatives of this compound for activity against cancer cell lines, focusing on key oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of tumor angiogenesis. nih.govmdpi.com
| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |
| Penicillin-Binding Protein 3 (PBP3) | Antibacterial (Gram-negative) | Pyrrolidine-2,3-diones show inhibitory activity against PaPBP3. nih.gov |
| Neuronal Sodium Channels | Ischemic Stroke, Neuroprotection | Pyrrolidine derivatives have been identified as potent Na+ channel blockers. nih.gov |
| Protein Kinase C delta (PKCδ) | Oncology (Hepatocellular Carcinoma) | Pyrrolidine aryl carboxamides induce apoptosis via PKCδ activation. nih.gov |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Pyrrolidine-containing scaffolds are found in inhibitors of proteins related to tumor progression. nih.govmdpi.com |
| Anticonvulsant Targets | Epilepsy | N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives show activity in maximal electroshock seizure (MES) tests. rroij.com |
Integration with Advanced Analytical Techniques for Real-Time Monitoring
To accelerate the development and optimization of synthetic routes for this compound derivatives, the integration of advanced analytical techniques for real-time monitoring is essential. Continuous-flow processing, coupled with in-line spectroscopic methods, offers a powerful platform for rapid reaction optimization and ensures consistent product quality. nih.govnih.gov
Techniques such as Raman spectroscopy can be used to monitor reaction progress in real-time by tracking the appearance of unique, intense bands corresponding to the product. nih.gov This allows for the rapid optimization of parameters like temperature, flow rate, and reagent concentration without the need for laborious offline analysis. nih.gov Interfacing a continuous-flow reactor with a Raman spectrometer, with the flow cell placed after a back-pressure regulator, enables monitoring at atmospheric pressure and room temperature, simplifying the experimental setup. nih.govnih.gov This approach would be invaluable for fine-tuning the complex, multi-step syntheses proposed for creating novel architectures based on this compound.
| Analytical Technique | Application in Synthesis | Key Benefits |
| In-line Raman Spectroscopy | Real-time monitoring of product formation in continuous-flow reactors. | Rapid optimization of reaction conditions, ensures consistent product quality, non-invasive. nih.govnih.gov |
| Mass Spectrometry | Real-time monitoring of exhaled drugs or reaction intermediates. | High sensitivity and specificity for tracking molecular species. jst.go.jp |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and reaction kinetics. | Provides detailed structural information and can be adapted for flow-through analysis. researchgate.net |
By adopting these modern analytical practices, researchers can gain deeper insights into reaction mechanisms and significantly reduce the time required to develop scalable and efficient synthetic protocols for novel this compound derivatives.
Development of Structure-Based Design Principles for Next-Generation Derivatives
The future design of potent and selective derivatives of this compound should be guided by structure-based design principles. This approach leverages computational tools to generate molecules with high affinity for specific biological targets, moving beyond traditional trial-and-error screening. arxiv.org
Initial structure-activity relationship (SAR) studies will be crucial. As seen in the development of pyrrolidine-based PBP3 inhibitors, key structural features, such as the presence of a 3-hydroxyl group, can be essential for target inhibition. nih.gov For this compound, computational methods like molecular docking and pharmacophore modeling can be used to predict how modifications to the ethylphenyl group or substitutions on the pyrrolidine ring will affect binding to a target protein. nih.gov
Modern approaches combine 3D molecular generation with optimization frameworks, allowing for the de novo design of ligands that fit a target's binding site. arxiv.org By pre-training generative models on large libraries of 3D ligand structures, these tools can learn target-independent chemical properties, which are then fine-tuned using target-guided strategies to improve binding affinity and other desired characteristics. arxiv.org Applying such a framework to a validated target for the pyrrolidine class could rapidly generate novel, high-potential derivatives of this compound for synthesis and testing.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 3-(2-Ethylphenyl)pyrrolidine, and how do reaction conditions influence yield?
The synthesis of 3-aryl-pyrrolidine derivatives typically involves palladium-catalyzed cross-coupling reactions or reductive amination. For example, Suzuki-Miyaura coupling using aryl boronic acids with pyrrolidine precursors (e.g., brominated intermediates) under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at 90–105°C can yield substituted pyrrolidines . Optimization of catalyst loading (e.g., 2–5 mol% Pd), temperature, and solvent polarity is critical for maximizing yields (>70%). Impurities from incomplete coupling or byproducts (e.g., dehalogenation) require purification via column chromatography or recrystallization.
How can the structural integrity of this compound be confirmed post-synthesis?
Characterization relies on NMR (¹H/¹³C), LC-MS , and FT-IR spectroscopy. The ethylphenyl substituent’s aromatic protons (6.8–7.4 ppm in ¹H NMR) and pyrrolidine ring protons (2.5–3.5 ppm) are diagnostic. LC-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z ~202). X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable .
Advanced Research Questions
How do substitution patterns (e.g., 2-ethyl vs. 4-methoxy) on the phenyl ring affect the compound’s serotonin receptor binding affinity?
Comparative SAR studies indicate that 2-substituted phenyl groups (e.g., 2-ethyl, 2-chloro) enhance interactions with hydrophobic pockets in serotonin receptors (5-HT₁A/5-HT₂A), as seen in fluorinated analogs . In contrast, 4-methoxy substituents increase polarity, reducing blood-brain barrier penetration but improving aqueous solubility. Computational docking (e.g., AutoDock Vina) and radioligand displacement assays (using [³H]-8-OH-DPAT) quantify affinity differences .
How can contradictory data on dopamine vs. norepinephrine reuptake inhibition be resolved for this compound analogs?
Discrepancies arise from assay variability (e.g., transfected cells vs. brain synaptosomes). A tiered approach is recommended:
In vitro transporter assays using HEK293 cells expressing hDAT/hNET/hSERT with [³H]-neurotransmitter uptake.
Ex vivo microdialysis in rodent models to measure extracellular monoamine levels.
Molecular dynamics simulations to assess binding stability in transporter pockets . Fluorinated analogs (e.g., 3-(2-Fluorophenyl)pyrrolidine) show higher NET selectivity due to halogen bonding .
What strategies mitigate low yields in large-scale synthesis of this compound derivatives?
Yield optimization involves:
- Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency over Pd(PPh₃)₄ .
- Protecting groups : Boc-protected pyrrolidines reduce side reactions during aryl substitution .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., Grignard additions) .
How do steric effects from the ethyl group influence conformational flexibility and biological activity?
The 2-ethyl group induces axial chirality in the pyrrolidine ring, restricting rotation and stabilizing bioactive conformations. NMR NOE experiments and DFT calculations reveal that bulky substituents favor cis-puckered pyrrolidine geometries, enhancing affinity for G protein-coupled receptors (e.g., α₂-adrenergic receptors) .
What analytical methods validate purity in pharmacokinetic studies of this compound metabolites?
- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) separate metabolites (e.g., N-oxide or hydroxylated derivatives).
- Stability testing : Forced degradation (acid/base/oxidative stress) identifies labile functional groups.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .
Methodological Challenges and Solutions
How to design SAR studies for this compound analogs targeting dual 5-HT/DA activity?
Library design : Synthesize analogs with varied substituents (halogens, methyl, methoxy) at ortho/meta/para positions.
Screening cascade :
- Primary binding assays (5-HT₁A, D₂ receptors).
- Functional assays (cAMP accumulation, β-arrestin recruitment).
Computational modeling : Co-crystal structures (if available) guide substituent prioritization .
How to address discrepancies between in vitro potency and in vivo efficacy in neuropharmacological models?
- Pharmacokinetic profiling : Measure logP (target: 2–3), plasma half-life, and brain-to-plasma ratios. Fluorinated analogs (e.g., 3-(2-Fluorophenyl)pyrrolidine) show improved CNS penetration .
- Metabolite identification : LC-MS/MS detects active metabolites (e.g., N-demethylated species) .
What strategies improve enantiomeric purity in chiral this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
